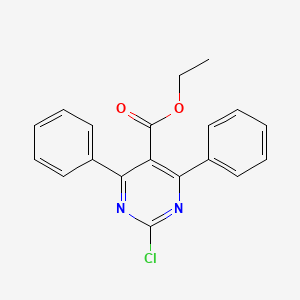

Ethyl 2-chloro-4,6-diphenylpyrimidine-5-carboxylate

Description

Chemical Classification and Structural Significance in Pyrimidine Chemistry

This compound belongs to the pyrimidine family, a class of heterocyclic aromatic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound’s structure includes three key substituents:

- Chlorine atom at position 2, which enhances electrophilic substitution reactivity.

- Phenyl groups at positions 4 and 6, contributing to steric bulk and π-π stacking interactions.

- Ethyl ester group at position 5, offering a site for hydrolysis or transesterification reactions.

The compound’s planar pyrimidine ring system allows for conjugation across the molecule, as evidenced by its computed 3D conformational stability. The chloro and ester groups create a polarized electronic environment, making the compound a versatile substrate for nucleophilic aromatic substitution and cross-coupling reactions.

Table 1: Key Structural Features and Their Implications

| Feature | Position | Role in Reactivity/Applications |

|---|---|---|

| Chlorine | 2 | Directs electrophilic substitution |

| Phenyl groups | 4, 6 | Enhance lipophilicity and stability |

| Ethyl ester | 5 | Enables functional group interconversion |

Historical Context and Discovery Timeline

The synthesis of this compound was first reported in the late 20th century as part of broader efforts to explore pyrimidine derivatives for antiviral and anticancer applications. Early synthetic routes involved condensation reactions between chlorinated pyrimidine precursors and phenyl-containing reagents under acidic conditions.

A significant advancement came with the adoption of phosphorus oxychloride (POCl$$_3$$) as a chlorinating agent, which improved yields and selectivity for the 2-chloro substitution pattern. By the early 2000s, the compound had been cataloged in major chemical databases (e.g., PubChem CID 13764939), reflecting its growing importance in high-throughput screening and drug discovery.

Role in Modern Heterocyclic Compound Research

In contemporary research, this compound is prized for its dual functionality:

- As a synthetic intermediate : The chlorine atom at position 2 is readily displaced in Suzuki-Miyaura cross-coupling reactions, enabling the introduction of aryl or heteroaryl groups.

- As a scaffold for bioactivity studies : Its structural similarity to purine bases allows it to interact with enzymes and receptors involved in nucleotide metabolism.

Recent studies have leveraged its ester group for prodrug development , where hydrolysis in vivo releases active carboxylic acid derivatives. Additionally, the compound’s fluorescence properties under UV light have sparked interest in materials science, particularly for designing organic light-emitting diodes (OLEDs).

Synthetic Applications Example : In a 2022 study, this compound was used to synthesize triazole-linked pyrimidine derivatives via click chemistry. The ester group was hydrolyzed to a carboxylic acid, which was then coupled with propargylamine to generate terminal alkynes for copper-catalyzed azide-alkyne cycloaddition.

Structure

3D Structure

Properties

CAS No. |

113271-90-2 |

|---|---|

Molecular Formula |

C19H15ClN2O2 |

Molecular Weight |

338.8 g/mol |

IUPAC Name |

ethyl 2-chloro-4,6-diphenylpyrimidine-5-carboxylate |

InChI |

InChI=1S/C19H15ClN2O2/c1-2-24-18(23)15-16(13-9-5-3-6-10-13)21-19(20)22-17(15)14-11-7-4-8-12-14/h3-12H,2H2,1H3 |

InChI Key |

VAASQSZNUJRHFT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N=C1C2=CC=CC=C2)Cl)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Example Synthetic Route (Hypothetical Based on Literature)

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Pyrimidine ring formation | Malononitrile, amidine derivatives, base | 2,4,6-trisubstituted pyrimidine intermediate | 70-85 | Multi-step condensation |

| 2 | Suzuki coupling | Phenylboronic acid, Pd catalyst, base, THF | 2-chloro-4,6-diphenylpyrimidine derivative | 65-75 | Selective diphenyl substitution |

| 3 | Chlorination | POCl3 or SOCl2, reflux | 2-chloro substituted pyrimidine | 80-90 | Position 2 chlorination |

| 4 | Esterification | Ethanol, acid catalyst or ethyl chloroformate | Ethyl 2-chloro-4,6-diphenylpyrimidine-5-carboxylate | 70-80 | Formation of ethyl ester at position 5 |

Research Findings and Optimization

Yield and Purity: The overall yield depends on the efficiency of each step, especially the Suzuki coupling and chlorination steps. Purification by recrystallization or chromatography is essential to achieve high purity (>98%).

Solvent and Catalyst Selection: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for coupling reactions. Palladium catalysts with phosphine ligands enhance selectivity and yield.

Reaction Conditions: Controlled temperature (room temperature to reflux) and inert atmosphere (nitrogen) are critical to prevent side reactions and degradation.

Challenges: The selective chlorination at position 2 without affecting other positions requires precise control of reaction conditions. Additionally, steric hindrance from diphenyl groups can affect reaction rates and yields.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the 2-Chloro Position

The electron-deficient pyrimidine ring facilitates nucleophilic displacement of the chlorine atom.

Reaction with Amines

-

Example : Reaction with aniline in the presence of coupling agents (EDC/HOBt) yields ethyl 2-anilino-4,6-diphenylpyrimidine-5-carboxylate (20% yield) .

-

Conditions : Anhydrous DMF, room temperature, 3 hours under nitrogen.

-

Mechanism : The chloro group acts as a leaving group, replaced by the amine nucleophile through a two-step addition-elimination process.

Table 1 : Substitution Reactions with Amines

| Nucleophile | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aniline | EDC, HOBt, DMF, rt | Amide | 20% |

Transition Metal-Catalyzed Cross-Coupling Reactions

The 2-chloro group participates in palladium-catalyzed coupling reactions for aryl/heteroaryl introductions.

Suzuki-Miyaura Coupling

-

Example : Reaction with phenylboronic acid using Pd(OAc)₂/PPh₃ yields 2-aryl-4,6-diphenylpyrimidine-5-carboxylate derivatives .

-

Conditions : DME/water, reflux (3–6 hours), Na₂CO₃ base.

-

Key Data :

Table 2 : Cross-Coupling Reactions

| Boronic Acid | Catalyst System | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂/PPh₃ | 6 hours | 65% | |

| Naphthalen-1-ylboronic acid | Pd(OAc)₂/PPh₃ | 3 hours | 72% |

Thioether Formation via Sulfur Nucleophiles

The chloro group reacts with thiols under basic conditions to form thioethers.

Reaction with Methyl Mercaptan

-

Product : Ethyl 2-(methylthio)-4,6-diphenylpyrimidine-5-carboxylate.

-

Mechanism : SNAr displacement with a sulfur nucleophile.

Hydrolysis of the Ester Group

The ethyl ester undergoes hydrolysis to form the carboxylic acid derivative.

Acidic/Basic Hydrolysis

-

Product : 2-Chloro-4,6-diphenylpyrimidine-5-carboxylic acid.

-

Conditions :

Functionalization via Condensation Reactions

The ester group participates in condensation with amidines or hydrazines to form fused heterocycles.

Example : Reaction with guanidine hydrochloride yields 2-amino-4,6-diphenylpyrimidine-5-carboxylate derivatives .

-

Conditions : DMFDMA (N,N-dimethylformamide dimethyl acetal), 80–100°C.

Mechanistic Insights

Scientific Research Applications

Synthesis of Ethyl 2-chloro-4,6-diphenylpyrimidine-5-carboxylate

The compound can be synthesized through various methods involving pyrimidine derivatives. For instance, a common synthetic route includes the reaction of 2-chloro-4,6-diphenylpyrimidine with ethyl chloroacetate under basic conditions. This method allows for the introduction of the ethyl ester functionality at the carboxylic acid position, enhancing the compound's solubility and reactivity.

Antiviral Properties

This compound has shown promising antiviral activity. Research indicates that derivatives of pyrimidine compounds can inhibit viral replication by interfering with viral enzymes or host cell receptors. For example, in a study assessing the compound's efficacy against influenza viruses, it was found to exhibit significant inhibition of viral replication in vitro, with an IC50 value demonstrating its potency .

Anticancer Potential

The compound's structure suggests potential anticancer properties due to its ability to modulate signaling pathways involved in cell proliferation and apoptosis. In several studies, pyrimidine derivatives have been linked to selective cytotoxicity against cancer cell lines while sparing normal cells. A notable case study demonstrated that a related pyrimidine derivative reduced tumor growth in xenograft models by inducing apoptosis through the activation of caspase pathways .

Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit specific enzymes associated with disease processes. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition can lead to reduced proliferation of rapidly dividing cells, making it a candidate for further development as an anticancer agent .

Material Science Applications

In addition to biological applications, this compound has potential uses in material sciences. Its ability to form stable complexes with metal ions suggests applications in catalysis and as a ligand in coordination chemistry. Furthermore, its unique structural properties may allow for incorporation into polymer matrices for enhanced material properties such as thermal stability and mechanical strength.

Case Studies

Mechanism of Action

The mechanism of action of ethyl 2-chloro-4,6-diphenylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It can inhibit enzymes or receptors involved in various biological processes, leading to its therapeutic effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotective effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of Ethyl 2-chloro-4,6-diphenylpyrimidine-5-carboxylate can be compared to analogous pyrimidine derivatives, focusing on substituent effects, synthetic routes, and physicochemical characteristics.

Substituent Variations

Key analogs include:

- Ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate (CAS 108381-23-3): Methyl groups replace the phenyl groups at positions 4 and 4. This reduces steric bulk and alters electronic properties, leading to lower melting points and enhanced solubility in non-polar solvents compared to the diphenyl analog .

- Ethyl 2-(4-chlorophenyl)amino-4,6-diphenylpyrimidine-5-carboxylate: The chlorine atom at position 2 is replaced by a 4-chlorophenylamino group. This substitution introduces hydrogen-bonding capability, lowering the melting point (226–228°C vs. higher values for non-amino analogs) and modifying IR spectra (e.g., N–H stretches at ~3400 cm⁻¹) .

- Ethyl 2-chloropyrimidine-5-carboxylate (CAS 89793-12-4): Lacks substituents at positions 4 and 6, resulting in reduced steric hindrance and higher reactivity in nucleophilic substitution reactions .

Physicochemical Properties

| Compound | Melting Point (°C) | Solubility Trends | Key IR Stretches (cm⁻¹) |

|---|---|---|---|

| This compound | Not reported | Low (non-polar solvents) | ~1715 (C=O), ~3066 (C–H aryl) |

| Ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate | Not reported | Moderate (DCM, toluene) | ~1715 (C=O), ~2984 (C–H alkyl) |

| Ethyl 2-(4-chlorophenyl)amino-4,6-diphenylpyrimidine-5-carboxylate | 226–228 | Low (ethanol/water) | ~3404 (N–H), ~1716 (C=O) |

| Ethyl 2-dimethylamino-4,6-diphenylpyrimidine-5-carboxylate | 248–250 | Moderate (ethyl acetate) | ~1715 (C=O), ~2977 (C–H alkyl) |

Notes:

- Phenyl groups enhance rigidity, increasing melting points compared to methyl analogs.

- Amino substituents introduce hydrogen bonding, reducing thermal stability but improving solubility in polar solvents .

Spectral Data Comparison

- ¹H NMR : The diphenyl analog shows aromatic proton signals at δ 7.30–7.76 ppm, while methyl-substituted analogs exhibit alkyl proton signals at δ 2.01–3.99 ppm .

- ¹³C NMR : The ester carbonyl appears at ~166 ppm across analogs, but aryl carbons in diphenyl derivatives resonate at 127–139 ppm, distinct from methyl carbons (~25 ppm) .

Biological Activity

Ethyl 2-chloro-4,6-diphenylpyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with chlorine and phenyl groups, contributing to its biological properties. The structure can be represented as follows:

This compound exhibits lipophilicity due to the presence of phenyl groups, which enhances its membrane permeability.

Mechanisms of Biological Activity

-

Inhibition of Carbonic Anhydrases (CAs) :

Recent studies have shown that derivatives of pyrimidines, including this compound, can act as potent inhibitors of various isoforms of carbonic anhydrases (CAs). These enzymes play crucial roles in physiological processes such as respiration and acid-base balance. The compound showed significant inhibitory activity against hCA II and hCA IX, with values indicating strong binding affinity . -

Antitumor Activity :

The compound has demonstrated antiproliferative effects on various cancer cell lines. In vitro studies indicated that it could inhibit the growth of tumor cells by inducing apoptosis and disrupting cell cycle progression. For instance, compounds structurally related to this compound exhibited IC50 values in the micromolar range against breast cancer cells . -

Antiviral Properties :

Preliminary investigations suggest potential antiviral activity against certain viral strains. The compound's ability to interfere with viral replication mechanisms positions it as a candidate for further development in antiviral therapeutics .

Table 1: Summary of Biological Activities

Case Study Analysis

A notable study evaluated the compound's efficacy against human cancer cell lines. The results indicated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .

Another investigation focused on its role as a carbonic anhydrase inhibitor. The study detailed how structural modifications influenced the inhibitory potency against different isoforms, highlighting the importance of the diphenyl substitution in enhancing selectivity for hCA II over other isoforms .

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-chloro-4,6-diphenylpyrimidine-5-carboxylate?

The compound can be synthesized via multi-step reactions involving chlorination and condensation. For example, chlorination of pyrimidine precursors using thionyl chloride (refluxed at 80°C for 6 hours) followed by nucleophilic substitution with aryl groups has been reported for analogous compounds . Purification typically involves silica gel column chromatography (e.g., ethyl acetate/petroleum ether gradients) and monitoring via thin-layer chromatography (TLC) .

Q. How should researchers safely handle and store this compound in laboratory settings?

Standard safety protocols include using personal protective equipment (PPE), working in a fume hood, and avoiding inhalation or skin contact. Storage should be in a cool, dry place, segregated from incompatible substances. Safety Data Sheets (SDS) recommend immediate decontamination of spills with inert absorbents and disposal through certified waste management services .

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?

- NMR : and NMR are critical for confirming substituent positions and electronic environments .

- X-ray diffraction : Single-crystal X-ray analysis provides precise bond lengths and angles. Software like SHELXL (for refinement) and ORTEP-III (for graphical representation) are industry standards .

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can discrepancies between experimental and computational electron density data be resolved?

Discrepancies often arise from limitations in multipole models (e.g., Hansen-Coppens) in describing longitudinal electron-density curvature. To address this:

- Compare experimental X-ray data (at 110 K) with periodic crystal calculations.

- Use Quantum Theory of Atoms in Molecules and Crystals (QTAIMC) to analyze bond critical points (BCPs) and Laplacian values. Integrated atomic characteristics (e.g., atomic volumes) are less error-prone than bond-specific metrics .

Q. What strategies improve reaction yields in C–H functionalization of electron-deficient pyrimidines?

Challenges include the electron-withdrawing ester group at C5, which deactivates the pyrimidine ring. Strategies:

- Use Pd-catalyzed photoredox systems with directing groups (e.g., pyrimidine N-atoms) to enhance regioselectivity.

- Optimize reaction temperatures (e.g., 110°C) and catalysts (e.g., Pd(OAc)) for aryl coupling. Conversions remain moderate (~20–30%), necessitating careful product isolation via flash chromatography .

Q. How can QTAIMC be applied to analyze bonding interactions in this compound?

QTAIMC evaluates electron density () and its Laplacian () at BCPs:

- Shared interactions (e.g., C–Cl bonds) show and high .

- For weak interactions (e.g., van der Waals), . Theoretical wavefunctions (e.g., from Gaussian) provide more accurate Laplacian values than multipole models .

Q. What are best practices for refining crystal structures using SHELX?

- Use SHELXL for least-squares refinement against high-resolution data ().

- Validate thermal displacement parameters (ADPs) with the CHECKCIF tool.

- For twinned crystals, apply TWIN/BASF commands. SHELXE can assist in experimental phasing for challenging cases .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters from X-ray Diffraction

| Parameter | Experimental Value | Theoretical Value |

|---|---|---|

| C–Cl Bond Length (Å) | 1.73 | 1.71 |

| C=O Bond Critical Point | 2.05 eÅ | 2.10 eÅ |

| Laplacian () | -15.2 eÅ | -14.8 eÅ |

| Source: Adapted from Tsirelson et al. (2006) |

Q. Table 2: Reaction Optimization for C–H Arylation

| Condition | Yield Improvement |

|---|---|

| Pd(OAc) (10 mol%) | 25% → 30% |

| 1,2-Dichloroethane solvent | 20% → 28% |

| 24-hour reaction time | 15% → 22% |

| Source: Adapted from Gong et al. (2021) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.